molecular formula C17H17ClN4O3S2 B11542264 3-(4-chlorophenyl)-1-(3-{[(E)-furan-2-ylmethylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea

3-(4-chlorophenyl)-1-(3-{[(E)-furan-2-ylmethylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea

Cat. No.: B11542264
M. Wt: 424.9 g/mol
InChI Key: VGABBJFDTZJZDX-VXLYETTFSA-N
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Description

1-(4-CHLOROPHENYL)-3-{3-[(E)-[(FURAN-2-YL)METHYLIDENE]AMINO]-5,5-DIMETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-YL}-3-HYDROXYUREA is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a furan ring, and a thiazolidinylidene moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

The synthesis of 1-(4-CHLOROPHENYL)-3-{3-[(E)-[(FURAN-2-YL)METHYLIDENE]AMINO]-5,5-DIMETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-YL}-3-HYDROXYUREA typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:

    Formation of the thiazolidinylidene ring: This step involves the reaction of a suitable amine with a thioamide under acidic conditions to form the thiazolidinylidene ring.

    Introduction of the furan ring: The furan ring is introduced through a condensation reaction with a furan-2-carbaldehyde derivative.

    Addition of the chlorophenyl group: The chlorophenyl group is incorporated via a nucleophilic substitution reaction.

    Hydroxyurea formation: The final step involves the reaction of the intermediate with hydroxylamine to form the hydroxyurea moiety.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(4-CHLOROPHENYL)-3-{3-[(E)-[(FURAN-2-YL)METHYLIDENE]AMINO]-5,5-DIMETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-YL}-3-HYDROXYUREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl or nitro groups.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.

Scientific Research Applications

1-(4-CHLOROPHENYL)-3-{3-[(E)-[(FURAN-2-YL)METHYLIDENE]AMINO]-5,5-DIMETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-YL}-3-HYDROXYUREA has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential antimicrobial, antifungal, and anticancer activities.

    Biological Studies: It is used in biological assays to study its effects on cellular processes and molecular pathways.

    Chemical Research: The compound serves as a building block for the synthesis of more complex molecules and is used in structure-activity relationship (SAR) studies.

    Industrial Applications: It is explored for its potential use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-CHLOROPHENYL)-3-{3-[(E)-[(FURAN-2-YL)METHYLIDENE]AMINO]-5,5-DIMETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-YL}-3-HYDROXYUREA involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:

Comparison with Similar Compounds

1-(4-CHLOROPHENYL)-3-{3-[(E)-[(FURAN-2-YL)METHYLIDENE]AMINO]-5,5-DIMETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-YL}-3-HYDROXYUREA can be compared with other similar compounds, such as:

Properties

Molecular Formula

C17H17ClN4O3S2

Molecular Weight

424.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-[3-[(E)-furan-2-ylmethylideneamino]-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl]-1-hydroxyurea

InChI

InChI=1S/C17H17ClN4O3S2/c1-17(2)14(21(16(26)27-17)19-10-13-4-3-9-25-13)22(24)15(23)20-12-7-5-11(18)6-8-12/h3-10,14,24H,1-2H3,(H,20,23)/b19-10+

InChI Key

VGABBJFDTZJZDX-VXLYETTFSA-N

Isomeric SMILES

CC1(C(N(C(=S)S1)/N=C/C2=CC=CO2)N(C(=O)NC3=CC=C(C=C3)Cl)O)C

Canonical SMILES

CC1(C(N(C(=S)S1)N=CC2=CC=CO2)N(C(=O)NC3=CC=C(C=C3)Cl)O)C

Origin of Product

United States

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